MELK-8a hydrochloride
CAS No.:
Cat. No.: VC0534942
Molecular Formula: C25H33ClN6O
Molecular Weight: 469.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H33ClN6O |
|---|---|
| Molecular Weight | 469.0 g/mol |
| IUPAC Name | 1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine;hydrochloride |
| Standard InChI | InChI=1S/C25H32N6O.ClH/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20;/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3;1H |
| Standard InChI Key | AFGMSRRNYDSRPT-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5.Cl |
| Canonical SMILES | CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5.Cl |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
MELK-8a hydrochloride presents as a light yellow solid with specific chemical and physical properties that contribute to its biological activity and practical laboratory applications .
Basic Chemical Information
The following table summarizes the key chemical properties of MELK-8a hydrochloride:
| Property | Value |
|---|---|
| Chemical Formula | C25H33ClN6O |
| Molecular Weight | 469.02 |
| CAS Number | 2096992-20-8 |
| SMILES | Cl.CN1CCN(CC1)c1ccc(cc1)-n1cc(cn1)-c1ccncc1OCC1CCNCC1 |
| Density | 1.31 g/cm³ |
| Physical Form | Light Yellow Solid |
| Purity | >99% (typical commercial preparations) |
Structural Features
The molecular structure of MELK-8a hydrochloride includes several key functional groups that contribute to its high affinity for the MELK protein. The compound contains a pyridinyl moiety connected to a piperazinyl-substituted phenyl group through a five-membered heterocyclic ring, with a piperidinylethoxy substituent providing additional binding interactions . This specific arrangement of chemical groups enables the compound to bind effectively to the ATP-binding pocket of MELK, resulting in its potent inhibitory activity.
Mechanism of Action
MELK-8a hydrochloride functions as an ATP-competitive inhibitor of maternal embryonic leucine zipper kinase, effectively blocking the catalytic activity of this important regulatory enzyme .
Downstream Effects
By inhibiting MELK activity, MELK-8a hydrochloride disrupts critical signaling pathways involved in cell cycle regulation, survival, and proliferation, particularly in cancer cells that may be dependent on MELK function . This inhibition can lead to cell cycle arrest and potentially apoptosis in MELK-dependent cancer cells, accounting for the compound's antiproliferative effects observed in cellular assays .
In Vitro Activity
MELK-8a hydrochloride demonstrates significant activity in both biochemical and cellular assays, making it a valuable tool for studying MELK function in various experimental systems.
Biochemical Potency
The compound exhibits exceptional potency against MELK in biochemical assays, with an IC50 value of 2 nM . Interestingly, this potency is well preserved across different MELK constructs, with similar IC50 values reported for both full-length MELK (5 nM) and catalytic domain constructs (2 nM) . This consistency suggests that the compound effectively targets the catalytic core of the enzyme without requiring additional regulatory domains for binding.
Cellular Activity
MELK-8a hydrochloride shows significant antiproliferative activity against cancer cell lines known to express MELK. The following table summarizes its effects on different cell lines:
| Cell Line | Description | IC50 Value |
|---|---|---|
| MDA-MB-468 | Triple-negative breast cancer | ~0.06 μM |
| MCF-7 | Estrogen receptor-positive breast cancer | ~1.2 μM |
This approximately 20-fold difference in sensitivity between the two breast cancer cell lines may reflect differences in MELK dependency or expression levels, suggesting potential utility in identifying MELK-dependent cancer types .
Physicochemical Properties Relevant to In Vitro Applications
MELK-8a hydrochloride possesses favorable physicochemical properties for in vitro applications:
| Property | Value | Implications |
|---|---|---|
| Solubility in H2O | 100 mg/mL (213.21 mM) | Excellent aqueous solubility for biological assays |
| Solubility in DMSO | 8 mg/mL (17.06 mM) | Good solubility in common biological solvent |
| Solubility at pH 6.8 | 0.22 g/L | Physiologically relevant solubility |
| Caco-2 Permeability | Good | Suggests favorable cell membrane penetration |
These properties contribute to the compound's effectiveness in cellular assays and indicate good drug-like characteristics for potential development .
In Vivo Pharmacokinetics
The pharmacokinetic properties of MELK-8a hydrochloride have been evaluated in multiple mouse models, providing valuable insights into its behavior in vivo.
Subcutaneous Administration
When administered subcutaneously at 30 mg/kg in C57BL/6 mice, MELK-8a hydrochloride demonstrates favorable pharmacokinetic properties:
| Parameter | Value | Notes |
|---|---|---|
| Absorption Rate | Rapid | Indicates good tissue distribution |
| Time to Maximum Concentration (Tmax) | 0.4 h | Fast uptake into circulation |
| Peak Plasma Concentration | 6.6 μM | Well above the IC50 for MELK |
These parameters suggest that subcutaneous administration provides rapid and effective exposure of the compound, achieving plasma concentrations well above those required for MELK inhibition in vitro .
Dose-Dependent Pharmacokinetics
Studies in female athymic nude mice have revealed dose-dependent pharmacokinetic behavior for MELK-8a hydrochloride:
| Dose | Observation |
|---|---|
| 120 mg/kg | Maximum rate of compound release |
| 240 mg/kg | Potential saturation of all clearance mechanisms |
These findings indicate that at higher doses, the compound may exhibit non-linear pharmacokinetics due to saturation of clearance pathways, which could be important for dosing considerations in experimental applications .
Oral Administration Limitations
Despite favorable subcutaneous pharmacokinetics, MELK-8a hydrochloride shows poor oral bioavailability:
| Parameter | Value | Implication |
|---|---|---|
| Oral Bioavailability | 3.6% (at 10 mg/kg in C57BL/6 male mice) | Poor oral absorption or high first-pass metabolism |
| In Vivo Clearance | Very high | Rapid elimination from circulation |
These limitations suggest that parenteral routes of administration would be preferred for in vivo applications of MELK-8a hydrochloride, and that maintaining effective plasma concentrations may require repeated or continuous dosing strategies .
Selectivity Profile
One of the most notable features of MELK-8a hydrochloride is its exceptional selectivity for MELK over other kinases.
Kinase Selectivity
In kinase profiling studies, MELK-8a hydrochloride demonstrates remarkable selectivity:
| Observation | Details |
|---|---|
| Off-target Kinases | Only seven kinases besides MELK showed >85% inhibition at 1 μM |
| Selectivity Factor | At least 90-fold more selective for MELK compared to any off-target kinase |
| Notable Off-targets | Flt3 (ITD), Haspin, PDGFRα with IC50s of 0.18, 0.19, and 0.42 μM respectively |
This high degree of selectivity is particularly valuable for research applications, as it minimizes the likelihood of confounding results due to off-target effects when studying MELK-dependent processes .
Significance of High Selectivity
The exceptional selectivity of MELK-8a hydrochloride enables more confident interpretation of experimental results when investigating MELK biology. The 90-fold or greater selectivity window between MELK and any off-target kinase provides a substantial concentration range in which MELK-specific effects can be studied with minimal interference from other pathways . This property distinguishes MELK-8a hydrochloride from less selective kinase inhibitors that may affect multiple signaling pathways simultaneously.
Research Applications
MELK-8a hydrochloride serves as a valuable chemical tool for investigating MELK biology in various research contexts.
Cancer Research
Given MELK's reported roles in cancer cell survival and proliferation, MELK-8a hydrochloride has found significant applications in cancer research:
-
Investigating MELK dependency in different cancer types
-
Studying mechanisms of MELK-mediated cell cycle regulation
-
Exploring potential therapeutic applications for MELK inhibition
The compound's high potency and selectivity make it particularly well-suited for delineating MELK-specific effects in cancer models and distinguishing these from effects mediated by other kinases .
Cell Biology Studies
MELK-8a hydrochloride can be employed to study fundamental aspects of MELK function in cellular processes:
-
Cell cycle regulation and mitotic progression
-
Stem cell self-renewal and differentiation
-
Cellular stress responses
By providing a means to acutely inhibit MELK activity, the compound complements genetic approaches such as knockdown or knockout studies, offering temporal control over MELK inhibition and avoiding potential compensatory mechanisms that may arise in genetic models .
| Form | Storage Temperature | Stability Period |
|---|---|---|
| Powder | -20°C | Up to 3 years |
| In solvent | -80°C | Up to 1 year |
| In solvent | -20°C | Up to 1 month |
Solution Preparation Guidelines
For optimal use in experimental applications, the following solubility information is recommended:
| Solvent | Concentration | Special Instructions |
|---|---|---|
| Water | Up to 100 mg/mL (213.21 mM) | Sonication recommended |
| DMSO | Up to 8 mg/mL (17.06 mM) | Sonication and heating recommended |
| PBS | Up to 50 mg/mL (106.61 mM) | Ultrasonic treatment needed for clear solution |
Proper dissolution techniques are important for ensuring accurate concentrations and maximizing the compound's effectiveness in experimental applications.
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